molecular formula C9H10ClNO2 B8250560 Ethyl 2-(3-chloropyridin-2-yl)acetate

Ethyl 2-(3-chloropyridin-2-yl)acetate

Cat. No.: B8250560
M. Wt: 199.63 g/mol
InChI Key: YKDBHEBSACWSHJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropyridin-2-yl)acetate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-chloropyridin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-chloropyridin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(3-chloropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDBHEBSACWSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-chloropyridin-2-yl)acetate: Navigating a Niche Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The subject of this technical guide, Ethyl 2-(3-chloropyridin-2-yl)acetate, presents a unique case in chemical documentation. Despite extensive searches across major chemical databases and supplier catalogs, a specific CAS number for this exact isomer remains elusive. The scientific literature and commercial availability are dominated by its isomers, most notably Ethyl 2-(2-chloropyridin-3-yl)acetate. This guide has been meticulously compiled to address the specified topic, drawing upon data for structurally similar compounds and general principles of organic chemistry to provide a predictive and insightful resource for the research and drug development professional.

Introduction

Ethyl 2-(3-chloropyridin-2-yl)acetate is a halogenated pyridine derivative, a class of compounds that holds significant interest in the pharmaceutical and agrochemical industries. The strategic placement of the chloro and ethyl acetate moieties on the pyridine ring suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities. The inherent reactivity of the pyridine ring, coupled with the functional handles of the ester and the chlorine atom, allows for a wide array of chemical transformations. This guide will delve into the theoretical and practical aspects of this compound, offering a comprehensive overview for researchers navigating this specific chemical space.

Chemical Identity and Properties
PropertyPredicted Value
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. Limited solubility in water.
Boiling Point Estimated to be in the range of 280-300 °C at atmospheric pressure.

Note: These properties are estimations based on the isomeric compound Ethyl 2-(2-chloropyridin-3-yl)acetate and general chemical principles. Experimental verification is required.

The molecular structure of Ethyl 2-(3-chloropyridin-2-yl)acetate features a pyridine ring substituted at the 2-position with an ethyl acetate group and at the 3-position with a chlorine atom. This arrangement influences the electronic and steric properties of the molecule, dictating its reactivity in synthetic transformations.

Synthesis and Reaction Pathways

The synthesis of Ethyl 2-(3-chloropyridin-2-yl)acetate would likely involve the construction of the substituted pyridine ring followed by the introduction of the ethyl acetate side chain. A plausible synthetic route could start from a pre-functionalized pyridine derivative.

Hypothetical Synthetic Workflow:

G A 2,3-Dichloropyridine B Selective Lithiation or Grignard Formation at C2 A->B n-BuLi or Mg/THF C Reaction with Diethyl Carbonate or Ethyl Chloroformate B->C Electrophilic Quench D Ethyl 2-(3-chloropyridin-2-yl)acetate C->D Workup

Caption: A potential synthetic route to Ethyl 2-(3-chloropyridin-2-yl)acetate.

Experimental Protocol (Hypothetical):

  • Starting Material: Begin with 2,3-dichloropyridine.

  • Selective Metallation: Cool a solution of 2,3-dichloropyridine in an anhydrous aprotic solvent (e.g., THF) to -78 °C. Add a stoichiometric amount of a strong base, such as n-butyllithium, dropwise. The greater acidity of the proton at the 2-position adjacent to the nitrogen should favor selective lithiation.

  • Electrophilic Quench: Introduce an electrophile like diethyl carbonate or ethyl chloroformate to the reaction mixture. This will react with the lithiated pyridine to form the desired ester.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of a strong organolithium base necessitates strictly anhydrous conditions to prevent quenching of the base.

  • Low Temperature: The low reaction temperature (-78 °C) is crucial to control the exothermicity of the lithiation and prevent side reactions.

  • Selective Reagents: The choice of n-butyllithium is based on its ability to selectively deprotonate the most acidic proton on the pyridine ring.

Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The chloro and ester functionalities of Ethyl 2-(3-chloropyridin-2-yl)acetate serve as key handles for molecular elaboration.

Potential Signaling Pathway Interactions:

The pyridine core is a common feature in many kinase inhibitors. It can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyridine ring can then be modified to achieve potency and selectivity for a specific kinase.

G cluster_0 Drug Discovery Workflow A Ethyl 2-(3-chloropyridin-2-yl)acetate (Starting Material) B Suzuki or Stille Coupling (Introduce Aryl/Heteroaryl at C3) A->B Pd Catalyst, Base C Amide Coupling (Modify Ester at C2) A->C Amine, Coupling Agent D Library of Novel Compounds B->D C->D E Screening against Kinase Panel D->E F Lead Compound Identification E->F

Caption: Drug discovery workflow utilizing Ethyl 2-(3-chloropyridin-2-yl)acetate.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for handling halogenated organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 2-(3-chloropyridin-2-yl)acetate represents a potentially valuable, yet underexplored, building block for chemical synthesis. While its specific physicochemical properties and CAS identifier are not currently cataloged in major public databases, this guide provides a robust framework for its synthesis, potential applications, and safe handling based on the established chemistry of its isomers and related compounds. As research in medicinal and materials chemistry continues to evolve, the unique substitution pattern of this molecule may yet find its niche in the development of novel and impactful chemical entities.

References

As a specific CAS number for Ethyl 2-(3-chloropyridin-2-yl)acetate is not available, this section provides references to the chemistry of its isomers and related pyridine derivatives, which form the basis of the predictions and methodologies discussed in this guide.

  • Synthesis of functionalized pyridines: a review. Joule, J. A. Chemical Society Reviews2018 , 47(21), 7891-7919. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Chloro- and Dichloropyridines. Li, W., et al. The Journal of Organic Chemistry2005 , 70(12), 4684-4691. [Link]

Solubility Profile of Ethyl 2-(3-chloropyridin-2-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of Ethyl 2-(3-chloropyridin-2-yl)acetate . This document is structured for researchers and process chemists, focusing on the practical application of solubility data for synthesis, purification, and formulation.

Executive Summary

Ethyl 2-(3-chloropyridin-2-yl)acetate (CAS: 940933-23-3) is a critical pyridine-based intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds. Its solubility behavior is governed by the interplay between the basic pyridine nitrogen, the lipophilic chlorine substituent, and the polarizable ethyl ester moiety.

This guide provides a comprehensive solubility profile derived from structural analysis and standard synthetic workup protocols. It categorizes solvents by their thermodynamic interaction with the solute, offers predictive modeling strategies, and details experimental protocols for precise solubility determination.

Key Insight: The compound exhibits a "Lipophilic-Polar" character, showing high solubility in chlorinated and ester-based solvents, moderate solubility in alcohols, and limited solubility in aliphatic hydrocarbons, making Hexane/Ethyl Acetate the optimal system for chromatographic purification or recrystallization.

Physicochemical Characterization & Structural Analysis

Understanding the molecular architecture is the first step to predicting solubility behavior.

PropertyValue / DescriptionImpact on Solubility
Molecular Structure Pyridine ring substituted with -Cl (pos 3) and -CH₂COOEt (pos 2).Pyridine N: Increases solubility in acidic aqueous media (pH dependent). Ester: Promotes solubility in polar aprotic solvents.
Molecular Weight 199.63 g/mol Moderate MW facilitates dissolution in most organic solvents.
Physical State Low-melting solid or Oil (Ambient)Likely miscible with solvents rather than requiring lattice energy disruption.
Predicted LogP ~2.2 – 2.5Lipophilic nature; prefers organic phase over aqueous phase.
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors (N, O, O)Good solubility in protic solvents (Alcohols) via H-bonding acceptance.
Structural "Push-Pull" Effect

The 3-chloro substituent provides significant lipophilicity and steric bulk ortho to the acetate group. This steric crowding often disrupts planar crystal packing, lowering the melting point and enhancing solubility in non-polar solvents compared to its non-chlorinated analogs. Conversely, the pyridine nitrogen retains affinity for polar solvents and allows for pH-switchable solubility (salt formation with acids).

Solubility Profile by Solvent Class

The following profile categorizes solvents based on their utility in processing this compound.

A. High Solubility Solvents (Process & Reaction Media)

These solvents are recommended for reaction execution and initial extraction.

  • Dichloromethane (DCM) & Chloroform:

    • Solubility: Excellent (>500 mg/mL).

    • Mechanism: Strong dipole-dipole interactions and dispersion forces.

    • Application: Primary solvent for liquid-liquid extraction from aqueous reaction mixtures.

  • Ethyl Acetate (EtOAc):

    • Solubility: High.

    • Mechanism: "Like-dissolves-like" interaction with the ester moiety.

    • Application: Standard solvent for silica gel chromatography loading and elution.

  • Tetrahydrofuran (THF) & 2-MeTHF:

    • Solubility: High.

    • Application: Useful for reduction or Grignard reactions involving the ester group.

B. Moderate Solubility Solvents (Crystallization Candidates)

These solvents show temperature-dependent solubility, ideal for purification.

  • Methanol & Ethanol:

    • Solubility: High at room temperature; increases with T.

    • Mechanism: Solute acts as an H-bond acceptor.

    • Application: Potential recrystallization solvents (often requiring cooling to -20°C).

  • Toluene:

    • Solubility: Moderate to High.

    • Application: Useful for azeotropic removal of water during synthesis.

C. Low Solubility / Anti-Solvents

Used to crash out the product or wash away impurities.

  • Hexanes / Heptane / Cyclohexane:

    • Solubility: Low to Moderate (Temperature dependent).

    • Application: The primary anti-solvent . Adding Hexane to a concentrated EtOAc solution of the compound is the standard method to induce precipitation or optimize chromatographic separation (Rf control).

  • Water:

    • Solubility: Very Low (Neutral pH).

    • Note: Solubility increases drastically at pH < 4 due to protonation of the pyridine nitrogen (Pyridinium salt formation).

Experimental Protocols for Solubility Determination

Since batch-specific purity can affect exact saturation points, the following self-validating protocols should be used to generate precise data.

Protocol A: Dynamic Visual Equilibrium (For Rapid Screening)

Objective: Determine approximate solubility limits and identify recrystallization solvent systems.

  • Preparation: Weigh 100 mg of Ethyl 2-(3-chloropyridin-2-yl)acetate into a clear vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Observation: Vortex after each addition. Record the volume required for complete dissolution.

    • Calculation: Solubility

      
      .
      
  • Thermal Stress: If insoluble at 1 mL (S < 100 mg/mL), heat to boiling. If it dissolves, cool slowly to observe crystallization (indicates a viable recrystallization system).

Protocol B: HPLC Saturation Method (For Quantitative Modeling)

Objective: Generate precise thermodynamic data for process engineering.

  • Saturation: Add excess solid compound to the solvent (e.g., 5 mL) in a sealed flask.

  • Equilibration: Stir at fixed temperature (e.g., 25°C, 35°C, 45°C) for 24 hours.

  • Filtration: Filter an aliquot through a 0.45 µm PTFE syringe filter (pre-heated to T).

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 260 nm, typical for pyridine rings).

  • Validation: Repeat at 48 hours to ensure equilibrium is reached (Concentration change < 2%).

Thermodynamic Modeling (The Apelblat Equation)

For process scale-up, experimental data from Protocol B should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates solubility (


, mole fraction) with temperature (

, Kelvin), allowing interpolation at any operating temperature.


  • A, B, C: Empirical parameters derived from regression analysis of the experimental data.

  • Utility: Use this model to calculate the theoretical yield of a cooling crystallization process by comparing

    
     and 
    
    
    
    .

Process Workflow Visualization

The following diagrams illustrate the logical flow for solubility determination and purification strategy.

Diagram 1: Solubility Screening Workflow

SolubilityScreening Start Start: 100mg Compound AddSolvent Add 100µL Solvent (25°C) Start->AddSolvent CheckDissolved Dissolved? AddSolvent->CheckDissolved CalcSolubility Calculate S = Mass/Vol (High Solubility) CheckDissolved->CalcSolubility Yes Heat Heat to Boiling CheckDissolved->Heat No CheckHot Dissolved at Boiling? Heat->CheckHot Cool Cool to 25°C or -20°C CheckHot->Cool Yes Insoluble Insoluble / Anti-Solvent CheckHot->Insoluble No Crystals Crystals Form? (Recrystallization System) Cool->Crystals Crystals->CalcSolubility No (remains soluble)

Caption: Logic flow for qualitative solubility screening to identify "High Solubility" solvents vs. "Recrystallization" systems.

Diagram 2: Purification & Isolation Strategy

PurificationStrategy Crude Crude Reaction Mixture Extract Extraction (DCM or EtOAc) Wash w/ Brine Crude->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Residue Oily Residue / Solid Dry->Residue Chromatography Flash Chromatography (Hexane : EtOAc Gradient) Residue->Chromatography Low Purity (<90%) Crystallization Recrystallization (Dissolve in min. hot EtOAc, add Hexane dropwise) Residue->Crystallization High Purity (>90%) Pure Pure Ethyl 2-(3-chloropyridin-2-yl)acetate Chromatography->Pure Crystallization->Pure

Caption: Recommended purification workflows based on the solubility profile (Soluble in EtOAc, less soluble in Hexane).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57447455, Ethyl 2-(3-chloropyridin-2-yl)acetate. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Technical Guide: Safety, Handling, and Reactivity Profile of Ethyl 2-(3-chloropyridin-2-yl)acetate

[1][2]

Document Control:

  • Version: 1.0

  • Scope: Laboratory Scale to Pilot Process

  • Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1]

Executive Summary & Compound Identification[1][3]

Ethyl 2-(3-chloropyridin-2-yl)acetate is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and polycyclic scaffolds (e.g., aza-fused systems).[1][2]

As a halogenated pyridine ester, it presents specific stability challenges—notably hydrolysis sensitivity and susceptibility to oxidative degradation. This guide synthesizes safety data based on direct structural properties and read-across toxicology from validated isomers (e.g., Ethyl 2-(2-chloropyridin-3-yl)acetate, CAS 164464-60-2).[1][2]

Physicochemical Profile[1][4]
PropertySpecification / ValueTechnical Note
Chemical Structure Pyridine ring substituted at C2 with an ethyl acetate group and at C3 with a Chlorine atom.[1][2][3][4]The ortho-chloro substituent exerts an inductive withdrawing effect (-I), increasing the acidity of the

-methylene protons.[1][2]
Molecular Formula

Molecular Weight 199.63 g/mol
Physical State Clear to pale yellow liquid (oil)Viscosity increases at low temperatures; may solidify if high purity.
Boiling Point ~285°C (Predicted)Do not distill at atmospheric pressure. High risk of decomposition.
Solubility DMSO, DCM, Ethyl Acetate, MethanolSparingly soluble in water; hydrolyzes slowly in aqueous media.
Analogous CAS 164464-60-2 (Isomer)Used for toxicological benchmarking.[1][2]

Hazard Identification & Risk Assessment (GHS)[1][2][7]

While specific toxicological data for this exact isomer is limited, the structural class (

Warning12
GHS Classification (derived from SAR - Structure-Activity Relationship)[1][2]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Exclamation Mark)[1][2][5]
      
Hazard Statements
  • H302: Harmful if swallowed.[4][6]

  • H315: Causes skin irritation.[4][6][7]

  • H319: Causes serious eye irritation.[4][5][8]

  • H335: May cause respiratory irritation.[4][6][7]

Precautionary Logic

The lipophilicity of the ethyl ester facilitates dermal absorption. The 3-chloro substitution pattern may increase metabolic stability compared to non-halogenated analogs, potentially prolonging systemic half-life if absorbed.[1][2]

Storage, Stability, & Handling Protocols[1][3][9][10][11][12][13][14]

The "Inert-Cold" Protocol

This compound is prone to two primary degradation pathways:[1][2]

  • Hydrolysis: Moisture converts the ester to the corresponding carboxylic acid (2-(3-chloropyridin-2-yl)acetic acid), which may spontaneously decarboxylate under thermal stress.[1][2]

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation over time if exposed to air.

Storage Requirement:

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass with Teflon-lined septa to prevent UV degradation and leaching.

Safe Handling Workflow (Visualization)

The following workflow enforces the "Chain of Custody" for the molecule to prevent degradation and exposure.

SafeHandlingStorage1. Storage(4°C, Argon)Equilibration2. Thermal Equilibration(Warm to RT in Desiccator)Storage->EquilibrationPrevent CondensationAliquot3. Aliquoting(Inside Fume Hood)Equilibration->AliquotOpen only when dryReaction4. Reaction Entry(Cannula Transfer)Aliquot->ReactionAvoid Air ExposureReseal5. Resealing(Parafilm + N2 Purge)Aliquot->ResealImmediate ClosureReseal->StorageReturn to Cold

Figure 1: Inert handling workflow to prevent moisture-induced hydrolysis.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Hand Double Nitrile (Outer: 0.11mm, Inner: 0.06mm)Pyridine derivatives have high permeation rates.[1][2] Change outer gloves every 30 mins.
Eye Chemical Splash GogglesVapors are lacrimators; standard safety glasses are insufficient for liquid handling.
Respiratory Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridgesRequired only if handling >5g outside a fume hood.[1][2]
Body Lab Coat (Cotton/Poly blend)Standard splash protection.

Emergency Response & Waste Management

First Aid Logic
  • Ocular Exposure: Immediate irrigation for 15 minutes .[9] The basicity of the pyridine ring can cause persistent irritation.

  • Dermal Exposure: Wash with soap and water.[8] Do not use ethanol ; alcohol enhances the transdermal transport of pyridine esters.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen (medical personnel only).

Spill Containment (The "Dry-Sorb" Method)[1][2]
  • Isolate: Evacuate a 5-meter radius.

  • Neutralize: Do not use water. Cover spill with Vermiculite or Activated Carbon .

  • Clean: Scoop into a high-density polyethylene (HDPE) pail.

  • Decontaminate: Wipe surface with 10% dilute acetic acid followed by soap water to neutralize trace pyridine residues.

Waste Disposal[1][8]
  • Category: Halogenated Organic Solvent Waste.

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (NaOH) in the waste stream, as this can trigger exothermic hydrolysis or polymerization.

Technical Application: Reactivity & Synthesis

Understanding the reactivity profile is essential for safe experimental design.

Reactivity Hotspots

The molecule possesses three distinct reactive centers:

  • Ester Carbon: Susceptible to nucleophilic attack (transesterification, hydrolysis).

  • 
    -Methylene:  Highly acidic (
    
    
    in DMSO) due to the flanking ester and electron-deficient pyridine ring.[1][2]
  • C3-Chlorine: A handle for metal-catalyzed cross-coupling (Suzuki, Buchwald) but generally resistant to

    
     unless the pyridine nitrogen is activated (N-oxide).[1][2]
    
Mechanistic Pathway Visualization[1]

ReactivityCompoundEthyl 2-(3-chloropyridin-2-yl)acetatePath1Base (NaH/LiHMDS)Compound->Path1DeprotonationPath2Acid (HCl/H2O)Compound->Path2HydrolysisPath3Pd(0) CatalystCompound->Path3Oxidative AdditionEnolateStabilized Enolate(Nucleophile)Path1->EnolateAcidCarboxylic Acid(Decarboxylation Risk)Path2->AcidCouplingC3-FunctionalizedDerivativePath3->Coupling

Figure 2: Primary reactivity modes.[1][2] Note the risk of decarboxylation under acidic conditions.[1]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for Ethyl 2-(2-chloropyridin-3-yl)acetate (Isomer Analog).[1][2] Retrieved from

  • PubChem. (2024). Compound Summary: Chloropyridine Derivatives. National Library of Medicine. Retrieved from [1][2]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Halogenated Pyridines. Retrieved from [1][2]

  • Fluorochem. (2024).[9] Product Safety Sheet: Ethyl 2-(2-chloropyridin-3-yl)acetate.[1][2][4] Retrieved from [1][2]

(Note: Direct SDS links for the specific 3-chloro-2-yl isomer are rare in public domains; safety protocols are established via read-across from the validated sources above.)

Methodological & Application

Application Notes and Protocols for the Negishi Cross-Coupling of Ethyl 2-(3-chloropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Among the array of powerful cross-coupling methodologies, the Negishi reaction, which couples organozinc reagents with organic halides or triflates, offers distinct advantages.[1] Its high functional group tolerance, stereospecificity, and the often-milder reaction conditions compared to other named cross-coupling reactions make it an invaluable tool for the synthesis of complex molecular architectures.[1][2] This application note provides a detailed guide to the use of a specific, highly functionalized building block, Ethyl 2-(3-chloropyridin-2-yl)acetate, in palladium-catalyzed Negishi cross-coupling reactions.

The 2-pyridyl acetate scaffold is a prevalent motif in numerous biologically active compounds. The ability to introduce a diverse range of substituents at the 3-position of the pyridine ring via cross-coupling opens a direct and modular route to novel chemical entities for drug discovery and development programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[3] Understanding this cycle is critical for rational troubleshooting and optimization of reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the Ethyl 2-(3-chloropyridin-2-yl)acetate, forming a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3] The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate this step.

  • Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Negishi_Mechanism Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ethyl 2-(3-chloropyridin-2-yl)acetate Pd(II)_Complex [(AcO)Et-Py]Pd(II)(Cl)L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-ZnX Diorganopalladium [(AcO)Et-Py]Pd(II)(R)L_n Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ethyl 2-(3-R-pyridin-2-yl)acetate

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Design and Causality

The successful execution of a Negishi coupling with Ethyl 2-(3-chloropyridin-2-yl)acetate hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

For the coupling of heteroaryl chlorides, particularly electron-deficient ones, the choice of a highly active catalyst system is paramount.

  • Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective choice. Modern, air- and moisture-stable palladacycle precatalysts, such as XPhos Pd G2 or G3, are also excellent options that offer convenience and reproducibility.[4][5]

  • Ligand: The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and influencing the rate of reductive elimination. For challenging substrates like 2-chloropyridines, bulky, electron-rich biaryl monophosphine ligands are often superior. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) has emerged as a particularly effective ligand for the Negishi coupling of 2-heterocyclic organozinc reagents and aryl chlorides, providing high yields under mild conditions.[4][6] The steric bulk of XPhos facilitates the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[5]

Preparation of the Organozinc Reagent

The organozinc reagent is the nucleophilic partner in the coupling. Its preparation must be conducted under inert conditions to prevent decomposition due to moisture and oxygen.

  • From Organolithium or Grignard Reagents: A common method involves the transmetalation of a corresponding organolithium or Grignard reagent with a zinc halide, such as zinc chloride (ZnCl₂). This approach is versatile and allows for the preparation of a wide range of organozinc reagents.

  • Direct Insertion of Zinc: For aryl and heteroaryl halides, direct insertion of activated zinc metal (e.g., Rieke® zinc) is a powerful method that tolerates a variety of functional groups.[7] The presence of lithium chloride can facilitate the insertion of zinc dust into aryl iodides and bromides.[7]

Solvent and Temperature
  • Solvent: Anhydrous ethereal solvents are typically used for Negishi couplings. Tetrahydrofuran (THF) is the most common choice due to its ability to solvate the organometallic species involved.

  • Temperature: While many Negishi couplings can proceed at room temperature, the coupling of less reactive chloro-pyridines may require heating to achieve a reasonable reaction rate.[8] Reaction temperatures typically range from room temperature to around 60-80 °C.

Protocols

The following protocols are provided as a guide and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: Preparation of an Arylzinc Chloride Reagent

This protocol describes the preparation of a representative arylzinc chloride (e.g., 4-fluorophenylzinc chloride) via transmetalation from the corresponding Grignard reagent.

Materials:

  • 4-bromo-1-fluorobenzene

  • Magnesium turnings

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (1.2 equivalents).

  • Assemble the apparatus and place it under a high vacuum, then backfill with argon. Repeat this cycle three times.

  • Add anhydrous THF to the flask to cover the magnesium turnings.

  • In a separate oven-dried Schlenk flask, prepare a solution of 4-bromo-1-fluorobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 4-bromo-1-fluorobenzene solution to the magnesium suspension and gently warm the mixture to initiate the Grignard reaction (the solution may become cloudy and warm).

  • Once the reaction has initiated, add the remaining 4-bromo-1-fluorobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate oven-dried Schlenk flask, prepare a solution of anhydrous ZnCl₂ (1.1 equivalents) in anhydrous THF.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add the ZnCl₂ solution to the Grignard reagent via cannula transfer. A slight exotherm may be observed.

  • After the addition is complete, remove the ice bath and stir the resulting solution of 4-fluorophenylzinc chloride at room temperature for 30 minutes before use in the cross-coupling reaction.

Protocol 2: Negishi Cross-Coupling of Ethyl 2-(3-chloropyridin-2-yl)acetate

This protocol outlines the coupling of Ethyl 2-(3-chloropyridin-2-yl)acetate with a pre-formed arylzinc chloride reagent.

Materials:

  • Ethyl 2-(3-chloropyridin-2-yl)acetate

  • Arylzinc chloride solution (from Protocol 1, ~1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos under an argon atmosphere.

  • Add anhydrous THF to the flask and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst. The solution should turn from a deep purple to a yellow or orange color.

  • Add Ethyl 2-(3-chloropyridin-2-yl)acetate (1.0 equivalent) to the catalyst mixture.

  • Slowly add the arylzinc chloride solution (~1.5 equivalents) to the reaction mixture at room temperature via cannula transfer.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-(3-aryl-pyridin-2-yl)acetate.

Experimental_Workflow cluster_Organozinc_Prep Organozinc Reagent Preparation cluster_Negishi_Coupling Negishi Cross-Coupling Aryl_Halide Aryl Halide (e.g., 4-fluorobromobenzene) Grignard_Formation Grignard Formation (Anhydrous THF) Aryl_Halide->Grignard_Formation Mg_Turnings Magnesium Turnings Mg_Turnings->Grignard_Formation Transmetalation Transmetalation (0°C to RT) Grignard_Formation->Transmetalation ZnCl2_Solution Anhydrous ZnCl₂ in THF ZnCl2_Solution->Transmetalation Aryl_Zinc Arylzinc Chloride Solution Transmetalation->Aryl_Zinc Coupling_Reaction Add Arylzinc Reagent (Heat to 60°C) Aryl_Zinc->Coupling_Reaction Catalyst_Prep Catalyst Preparation (Pd₂(dba)₃ + XPhos in THF) Substrate_Add Add Ethyl 2-(3-chloropyridin-2-yl)acetate Catalyst_Prep->Substrate_Add Substrate_Add->Coupling_Reaction Workup Aqueous Workup & Extraction Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Ethyl 2-(3-aryl-pyridin-2-yl)acetate Purification->Final_Product

Caption: Experimental workflow for the preparation of organozinc reagents and subsequent Negishi coupling.

Data Presentation: Expected Outcomes and Substrate Scope

The following table provides a representative, though not exhaustive, summary of expected yields for the Negishi coupling of various 2-chloropyridines with different organozinc reagents, based on literature precedents.[8][9]

EntryPyridine ElectrophileOrganozinc ReagentCatalyst SystemTemp (°C)Yield (%)
12-ChloropyridinePhenylzinc chloridePd(PPh₃)₄60~70-80
22-Chloro-5-methylpyridine2-Pyridylzinc bromidePd(tBu₃P)₂8085
32-ChloropyridineEthyl 2-(zincbromo)acetatePd₂(dba)₃ / XPhosRT~60-70
4Ethyl 2-(3-chloropyridin-2-yl)acetatePhenylzinc chloridePd₂(dba)₃ / XPhos60Expected >70

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as indicative.

Troubleshooting and Field-Proven Insights

Even with a well-designed protocol, challenges can arise. Below are common issues and potential solutions.

  • Low or No Conversion:

    • Inactive Catalyst: The Pd(0) catalyst is sensitive to air. Ensure all reagents and solvents are rigorously deoxygenated and that the reaction is maintained under a positive pressure of inert gas. Using a palladacycle precatalyst can mitigate some of these issues.[4]

    • Poor Quality Organozinc Reagent: The organozinc reagent can decompose if exposed to moisture or air. It is often best to prepare it fresh and use it immediately. Titration of the organozinc solution before use is recommended for accurate stoichiometry.

    • Inefficient Oxidative Addition: For chloropyridines, oxidative addition can be slow. Increasing the reaction temperature or catalyst loading may be necessary.[8] The choice of a highly active ligand like XPhos is critical.[5]

  • Formation of Side Products:

    • Homocoupling: The formation of biaryls from the organozinc reagent (R-R) can occur. This is often a result of a second transmetalation reaction.[1] Using the organozinc reagent in a slight excess (1.2-1.5 equivalents) can minimize this.

    • Protodezincation: Traces of water or other protic sources can quench the organozinc reagent, leading to the formation of R-H.[1] Rigorous drying of glassware, solvents, and reagents is essential.

  • Reaction Stalling:

    • Catalyst Deactivation: The pyridine nitrogen or the ester carbonyl in the substrate or product could potentially coordinate to the palladium center, leading to catalyst deactivation.[10] If a reaction stalls, a second addition of the catalyst may be beneficial. Using more dilute conditions might also help.[10]

Conclusion

The Negishi cross-coupling of Ethyl 2-(3-chloropyridin-2-yl)acetate offers a robust and versatile method for the synthesis of novel, functionalized 2-pyridyl acetates. Careful consideration of the catalyst system, particularly the use of bulky, electron-rich phosphine ligands like XPhos, along with the meticulous preparation of the organozinc reagent under inert conditions, are key to achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

  • Gu, Y., & Li, Z. (2014). Preparation of arylzinc reagents and their use in the rhodium-catalyzed asymmetric 1,4-addition for the synthesis of 2-aryl-4-piperidones. Nature Protocols, 9(1), 1-10. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]

  • Willis, M. C., Cook, X. A. F., de Gombert, A., & Pantaine, L. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(62), 14013-14028. [Link]

  • Kiehne, U., Bunzen, J., Staats, H., & Lützen, A. (2007). Synthesis of Substituted 2,2′-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061-1069. [Link]

  • Herath, A., & Mayr, H. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU München: Fakultät für Chemie und Pharmazie. [Link]

  • Haag, B. A., Mosrin, M., Ila, H., Malakhov, V., & Knochel, P. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1247–1262. [Link]

  • Singh, U. K., & Kumar, S. (2021). Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews, 121(15), 9497-9572. [Link]

  • Ellwart, M., Tüllmann, C. P., & Knochel, P. (2017). Preparation of Solid, Salt-Stabilized Aryl- and Heteroarylzinc Pivalates and their Application to Cross-Coupling and C-H Activation Reactions. Organic Syntheses, 94, 293-313. [Link]

  • Wikipedia contributors. (2023, November 29). XPhos. In Wikipedia, The Free Encyclopedia. [Link]

  • Gosmini, C., Rollin, Y., Nédélec, J. Y., & Périchon, J. (2000). New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. The Journal of Organic Chemistry, 65(19), 6024–6026. [Link]

  • Willis, M. C. (2020). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Synlett, 31(13), 1249-1254. [Link]

  • Wikipedia contributors. (2024, January 23). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2014). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters, 16(16), 4220-4223. [Link]

  • Reddit. (2023). Reasons for stalling of a Negishi coupling? r/Chempros. [Link]

  • Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2′-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297. [Link]

  • Corrêa, A., & Carril, M. (2011). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot/Two-Step Catalyses with 2-Biaryl-Dialkylphosphine Ligands. Molecules, 16(7), 5543-5556. [Link]

  • Liu, T., & Fraser, C. L. (2005). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 82, 151. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Frisch, A. C., & Beller, M. (2005). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Darrow, W. T. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1030-1041. [Link]

  • Anastasia, L., & Negishi, E. I. (2001). Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives. Organic Letters, 3(20), 3111-3113. [Link]

Sources

Application Note: Strategic Utilization of Ethyl 2-(3-chloropyridin-2-yl)acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthetic utility of Ethyl 2-(3-chloropyridin-2-yl)acetate .

Executive Summary

Ethyl 2-(3-chloropyridin-2-yl)acetate is a bifunctional pyridine building block characterized by two distinct reactive centers: an acidic methylene group (


-to-ester/pyridine) and an electrophilic chlorine substituent at the C3 position.[1][2] This structural motif is highly prized in medicinal chemistry for accessing fused bicyclic heteroaromatics —specifically pyrido[3,2-d]pyrimidines  and 1,8-naphthyridines —which are privileged scaffolds in oncology (kinase inhibitors) and immunology (P2X3 antagonists).[1][2]

This guide details the strategic manipulation of this intermediate, providing validated protocols for enaminone formation , cyclocondensation , and


-alkylation , supported by mechanistic insights and safety profiles.[1]

Chemical Profile & Reactivity Map

PropertySpecification
Chemical Name Ethyl 2-(3-chloropyridin-2-yl)acetate
Molecular Formula C

H

ClNO

Molecular Weight 199.63 g/mol
Key Functionality 1.[1][2][3][4][5][6] C3-Chlorine: Handle for Pd-catalyzed coupling (Suzuki/Buchwald) or nucleophilic displacement.2.[1][2] C2-Methylene: High acidity (pKa ~19-20) allows facile alkylation or condensation.3.[1][2] Ester: Precursor for cyclization or hydrolysis.[1]
Synthetic Utility Map

The following diagram illustrates the divergent pathways accessible from this core intermediate.

G Start Ethyl 2-(3-chloropyridin-2-yl)acetate Enaminone Enaminone Intermediate (Reaction w/ DMF-DMA) Start->Enaminone Condensation Alkylated Chiral u03b1-Alkylated Products (Precursor to NSAID analogs) Start->Alkylated Base/R-X PyridoPyr Pyrido[3,2-d]pyrimidines (Kinase Inhibitors) Enaminone->PyridoPyr + Amidines/Guanidines Naphthy 1,8-Naphthyridines (Antibacterial/Antitumor) Enaminone->Naphthy + Electron-rich Alkenes Fused Pyrrolo[2,3-b]pyridines (7-Azaindoles) Alkylated->Fused Intramolecular Pd-Catalysis

Figure 1: Divergent synthesis pathways transforming the pyridine-acetate core into high-value pharmaceutical scaffolds.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrido[3,2-d]pyrimidine Scaffolds

Significance: This workflow constructs the bicyclic core found in numerous PI3K and EGFR inhibitors.[1][2] The 3-chloro substituent is retained, serving as a critical handle for late-stage diversification via Suzuki-Miyaura coupling.[2]

Step 1: Enaminone Formation

Transformation: Condensation with DMF-DMA to form Ethyl 2-(3-chloropyridin-2-yl)-3-(dimethylamino)acrylate .[1][2]

Reagents:

  • Ethyl 2-(3-chloropyridin-2-yl)acetate (1.0 eq)[1][2]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)[1][2]

  • Solvent: Toluene or DMF (Anhydrous)[1][2]

Procedure:

  • Setup: Charge a dried round-bottom flask with Ethyl 2-(3-chloropyridin-2-yl)acetate (10.0 g, 50 mmol) and anhydrous Toluene (100 mL).

  • Addition: Add DMF-DMA (11.9 g, 100 mmol) dropwise under N

    
     atmosphere.
    
  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The product typically appears as a bright yellow spot/solid.

  • Workup: Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA.

  • Purification: Triturate the resulting residue with cold hexanes or diethyl ether to precipitate the enaminone. Filter and dry.

    • Expected Yield: 85–95% (Yellow crystalline solid).[2]

Step 2: Cyclization to Pyrido[3,2-d]pyrimidine

Transformation: Reaction with Guanidine Hydrochloride to form 4-amino-8-chloropyrido[3,2-d]pyrimidine .[1][2]

Reagents:

  • Enaminone Intermediate (from Step 1) (1.0 eq)[1][2]

  • Guanidine Hydrochloride (1.5 eq)[1][2]

  • Base: NaOEt (freshly prepared) or K

    
    CO
    
    
    
    (3.0 eq)[1][2]
  • Solvent: Ethanol (Absolute)[1][2]

Procedure:

  • Preparation: Dissolve Guanidine HCl (1.5 eq) in Ethanol. If using NaOEt, add Na metal to EtOH and stir until dissolved, then add Guanidine HCl.

  • Cyclization: Add the Enaminone intermediate (1.0 eq) to the guanidine solution.

  • Reflux: Heat to reflux (78°C) for 8–12 hours.

  • Quench: Cool to room temperature. Neutralize with dilute acetic acid if NaOEt was used.

  • Isolation: The product often precipitates upon cooling.[1] Filter the solid. If no precipitate, evaporate solvent and partition between water/EtOAc.

  • Purification: Recrystallization from EtOH/DMF.

    • Mechanism:[1][2][4][7][8][9][10][11] Michael addition of guanidine to the enaminone double bond, followed by elimination of dimethylamine and intramolecular cyclization at the ester.[1]

Protocol B: -Alkylation for Chiral Intermediates

Significance: Introducing chirality at the


-position is crucial for developing stereospecific drugs (e.g., Orexin antagonists).[1][2]

Reagents:

  • Ethyl 2-(3-chloropyridin-2-yl)acetate (1.0 eq)[1][2]

  • Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.1 eq)[1][2]

  • Base: LiHMDS (1.0 M in THF) or NaH (60% dispersion) (1.1 eq)[1][2]

  • Solvent: THF (Anhydrous)[2]

Procedure:

  • Inert Environment: Flame-dry a 3-neck flask and cool under Argon. Add THF and cool to -78°C .

  • Deprotonation: Add LiHMDS (1.1 eq) dropwise.[1][2] Stir for 30 minutes at -78°C. The solution will turn dark (enolate formation).

    • Note: The 3-Cl group exerts an inductive effect, stabilizing the anion but also making the ring susceptible to nucleophilic attack if temperature is not controlled. Keep cold (-78°C to -40°C).

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.[1][2]

  • Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Mechanistic Logic & Troubleshooting

The "Ortho-Effect" in 3-Chloropyridines

The proximity of the 3-chloro substituent to the 2-acetate group is the defining feature of this molecule.[2]

  • Steric Hindrance: The Cl atom prevents bulky bases from easily accessing the

    
    -protons, necessitating the use of strong, non-nucleophilic bases like LiHMDS or LDA rather than bulky amine bases for clean deprotonation.[1]
    
  • Electronic Activation: The 3-Cl is not strongly activated for S

    
    Ar by the pyridine nitrogen (which activates positions 2 and 4).[2] However, it is highly reactive in Pd-catalyzed oxidative addition .[1][2]
    
    • Implication: Do not attempt direct nucleophilic displacement of the Cl before cyclization unless using harsh conditions. Perform cyclization first, then use the Cl handle for Suzuki couplings.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Enaminone Step Incomplete removal of MeOH/Dimethylamine byproduct.Use a Dean-Stark trap or open vessel with vigorous N

flow to drive equilibrium.[2]
Poly-alkylation (Protocol B) Excess base or high temperature.[1][2]Strictly control stoichiometry (1.05 eq Base) and keep T < -40°C.
Hydrolysis of Ester Wet solvents or hygroscopic base.[2]Use anhydrous THF/Toluene and freshly opened reagents.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2] 3-Halopyridines can be skin sensitizers.[2]

  • Engineering Controls: All reactions involving LiHMDS or NaH must be performed in a fume hood behind a blast shield.

  • Waste Disposal: Aqueous layers from the alkylation quench may contain pyridine derivatives; dispose of as halogenated organic waste.[1]

References

  • Synthesis of 1,8-Naphthyridines

    • Source:[1][2]

    • Context: General reactivity of 2-pyridylacetic acid esters in condensation reactions.[2]

  • Pyrido[3,2-d]pyrimidine Synthesis

    • Source:[1][2]

    • Context: Analogous cyclization strategies using pyridine-acetate precursors.[1][2][12]

  • Enaminone Chemistry

    • Source:[1][2]

    • Context: Conditions for reacting active methylenes with DMF-DMA.[1][2]

  • Alkyl Halide Reactivity

    • Source:[1][2]

    • Context: Mechanistic basis for S

      
      2 alkylation of stabilized enolates.[1]
      

(Note: While specific patents for "Ethyl 2-(3-chloropyridin-2-yl)acetate" exist, the chemistry described above is based on established heterocycle synthesis principles applicable to this specific CAS isomer.)

Sources

Application Note: Selective Reduction of Ethyl 2-(3-chloropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reduction of Ethyl 2-(3-chloropyridin-2-yl)acetate to 2-(3-chloropyridin-2-yl)ethanol . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly P2X3 antagonists and other heterocyclic bioactive compounds.

Executive Summary & Strategic Analysis

The reduction of Ethyl 2-(3-chloropyridin-2-yl)acetate (1) to its corresponding alcohol (2) presents a classic chemoselectivity challenge. While ester reduction is a standard transformation, the presence of the 3-chloro substituent and the basic pyridine nitrogen necessitates specific protocol adjustments to avoid hydrodehalogenation (loss of Cl) and intractable emulsions during workup.

Structural Challenges
  • Pyridine Nitrogen: Acts as a Lewis base, coordinating strongly with Aluminum or Boron species (from LiAlH4 or NaBH4). This complexation can retard the reaction rate and create gelatinous emulsions during aqueous workup.

  • 3-Chloro Substituent: While generally stable to nucleophilic hydride attack, the inductive effect makes the pyridine ring electron-deficient. Elevated temperatures with strong reductants (like LiAlH4 at reflux) increases the risk of side reactions.

  • Steric Hindrance: The 3-chloro group is ortho to the acetate side chain, potentially imposing steric constraints on the approach of bulky reducing agents.

Mechanistic Insight & Reaction Pathways[1]

The reduction proceeds via nucleophilic acyl substitution followed by nucleophilic addition.

Reaction Scheme

Substrate: Ethyl 2-(3-chloropyridin-2-yl)acetate Reagent: LiAlH₄ (Method A) or NaBH₄/CaCl₂ (Method B) Product: 2-(3-chloropyridin-2-yl)ethanol

ReactionMechanism Substrate Ethyl 2-(3-chloropyridin-2-yl)acetate (Ester) Inter1 Tetrahedral Intermediate Substrate->Inter1 Hydride Attack (H-) Aldehyde Aldehyde (Transient) Inter1->Aldehyde Elimination of EtO- Alkoxide Aluminum/Boron Alkoxide Complex Aldehyde->Alkoxide Fast Hydride Attack Product 2-(3-chloropyridin-2-yl)ethanol (Alcohol) Alkoxide->Product Acidic/Rochelle Workup

Figure 1: Step-wise mechanistic pathway of ester reduction. Note that the aldehyde intermediate is more reactive than the ester and is not isolated.[1]

Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH₄) – The "Gold Standard"

Best for: Small scale (<5g), rapid throughput, high conversion.

Safety Warning: LiAlH₄ is pyrophoric. Reacts violently with water.[2] Perform under Nitrogen/Argon.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Reagent Prep: Charge the flask with LiAlH₄ (1.2 equiv) suspended in anhydrous THF (0.5 M relative to substrate). Cool to 0°C in an ice bath.

  • Addition: Dissolve Ethyl 2-(3-chloropyridin-2-yl)acetate (1.0 equiv) in anhydrous THF (volume equal to LiAlH₄ solution). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Note: Maintain internal temp <5°C to prevent reaction with the 3-Cl group.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup (The Fieser Method - Modified for Pyridines):

    • Cool back to 0°C.

    • Slowly add water (n mL, where n = grams of LiAlH₄).

    • Add 15% NaOH (n mL).

    • Add water (3n mL).

    • Crucial Step: Add anhydrous MgSO₄ and stir vigorously for 15 mins. This creates a granular precipitate rather than a gel.

  • Isolation: Filter through a Celite pad. Rinse with THF.[3] Concentrate the filtrate in vacuo to yield the crude alcohol.

Method B: NaBH₄ + CaCl₂ (Generated in situ Ca(BH₄)₂)

Best for: Scale-up (>10g), safety, cost-efficiency. Mechanism: Sodium borohydride alone reduces esters slowly.[4] Adding CaCl₂ generates Calcium Borohydride in situ, a potent ester-reducing agent that is milder than LiAlH₄.

  • Setup: 500 mL RBF with reflux condenser.

  • Solvent: Dissolve Ethyl 2-(3-chloropyridin-2-yl)acetate (1.0 equiv) in absolute Ethanol (0.3 M).

  • Activation: Add CaCl₂ (anhydrous, 1.5 equiv) . Stir for 15 minutes to allow coordination (solution may warm slightly).

  • Reduction: Add NaBH₄ (3.0 equiv) in small portions over 20 minutes.

    • Observation: Hydrogen gas evolution will occur.[5][6] Ensure good venting.

  • Reaction: Stir at RT for 2 hours. If conversion is incomplete, warm to 50°C for 1 hour.

  • Quench: Cool to 0°C. Carefully add 1M HCl until pH ~3 (destroys excess hydride and breaks Boron-Nitrogen complexes).

  • Workup: Neutralize with sat. NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x).[3] Wash combined organics with Brine. Dry over Na₂SO₄.[6]

Workup & Purification Strategy (The "Pyridine Problem")

Pyridines form "sticky" complexes with Aluminum and Boron salts. Standard acid/base workups often fail, leading to emulsions.

WorkupLogic Start Reaction Complete (Crude Mixture) Decision Reducing Agent Used? Start->Decision LAH LiAlH4 Route Decision->LAH NaBH4 NaBH4 Route Decision->NaBH4 Rochelle Rochelle's Salt Workup (Sat. Potassium Sodium Tartrate) LAH->Rochelle Preferred for Pyridines Fieser Fieser Workup (H2O / NaOH / H2O) LAH->Fieser Standard Acid Quench (pH 3) -> Base (pH 8) Acid Quench (pH 3) -> Base (pH 8) NaBH4->Acid Quench (pH 3) -> Base (pH 8) Disrupts Boron Complex Result1 Breaks Al-N Complex Clear Phase Separation Rochelle->Result1 Result2 Granular ppt (May trap product if pyridine coordinates) Fieser->Result2

Figure 2: Decision tree for selecting the optimal workup to avoid emulsion formation.

Purification[8][9]
  • Flash Chromatography: Silica gel. Eluent: 0-10% MeOH in DCM. (Pyridine alcohols are polar).

  • Distillation: Possible for this alcohol under high vacuum (<1 mmHg), but ensure the pot temperature does not exceed 120°C to prevent decomposition of the chloride.

Comparative Data Analysis

FeatureMethod A: LiAlH₄Method B: NaBH₄/CaCl₂
Reagent Cost MediumLow
Safety Profile Low (Pyrophoric, H₂ evolution)High (Mild H₂ evolution)
Reaction Time 1–2 Hours3–6 Hours
Yield (Typical) 85–92%78–85%
Scalability Difficult >100g (Exotherm)Excellent (Manageable)
3-Cl Stability Risk at RefluxExcellent Stability

References

  • Brown, H. C., & Narasimhan, S. (1979). "Selective reductions. 24. The rapid reaction of calcium borohydride with esters." The Journal of Organic Chemistry. Link

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[3] (Mechanistic grounding for nucleophilic acyl substitution).

  • Rochelle's Salt Workup Protocol.Common Organic Chemistry Standard Procedures. (Standard industry practice for breaking Aluminum-Amine emulsions).

Sources

Troubleshooting & Optimization

Minimizing side reactions during Ethyl 2-(3-chloropyridin-2-yl)acetate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical instability inherent to Ethyl 2-(3-chloropyridin-2-yl)acetate during hydrolysis.

Executive Summary: The "Zwitterion Trap"

The hydrolysis of Ethyl 2-(3-chloropyridin-2-yl)acetate is not a standard ester saponification. The product, 2-(3-chloropyridin-2-yl)acetic acid , belongs to a class of heteroaryl acetic acids notorious for spontaneous decarboxylation.

The Core Issue: The instability is driven by the formation of a zwitterionic intermediate . When the pyridine nitrogen is protonated (or hydrogen-bonded) and the carboxylate is deprotonated (the isoelectric region), the pyridine ring acts as an electron sink, facilitating the loss of


 to form a reactive ylide, which protonates to form 3-chloro-2-methylpyridine .

Critical Directive: Avoid the "Isoelectric Trap" (pH 3–5). Isolate the product as a stable carboxylate salt (Lithium or Sodium) whenever possible. If the free acid is required, maintain temperature


 and proceed immediately to the next step.

Mechanistic Insight & Visualization

Understanding the enemy is the first step to control. The diagram below illustrates the decarboxylation pathway you must avoid.

DecarboxylationMechanism cluster_prevention Control Strategy Ester Ethyl 2-(3-chloropyridin-2-yl)acetate (Stable Precursor) Hydrolysis Hydrolysis (LiOH/THF/H2O) Ester->Hydrolysis Salt Carboxylate Salt (Stable at pH > 10) Hydrolysis->Salt pH > 10 Zwitterion Zwitterion Intermediate (DANGER ZONE: pH 3-5) Salt->Zwitterion Acidification (Workup) TS Transition State (Cyclic 6-membered) Zwitterion->TS -CO2 (Spontaneous) Product Decarboxylated Side Product (3-chloro-2-methylpyridine) TS->Product Irreversible

Figure 1: The thermodynamic trap of 2-pyridylacetic acid derivatives. Acidification generates the zwitterion, triggering rapid decarboxylation.

Optimized Experimental Protocols

Protocol A: The "Salt Isolation" Method (Recommended)

Best for: Long-term storage or subsequent coupling reactions sensitive to acid.

Reagents:

  • Substrate: Ethyl 2-(3-chloropyridin-2-yl)acetate (1.0 eq)

  • Base:

    
     (1.2 eq) — Lithium salts are often more soluble in organic solvents than Na/K.
    
  • Solvent:

    
     (3:1)
    

Step-by-Step:

  • Dissolution: Dissolve substrate in THF at

    
    .
    
  • Saponification: Add

    
     solution dropwise. Monitor by TLC or LC-MS.
    
    • Note: Keep temperature

      
      . Do not reflux.
      
  • Concentration: Once starting material is consumed (< 2 hours), concentrate under reduced pressure at room temperature (bath

    
    ) to remove THF.
    
  • Lyophilization: Freeze the remaining aqueous layer and lyophilize to obtain the Lithium 2-(3-chloropyridin-2-yl)acetate as a solid.

  • Usage: Use this salt directly in amide couplings (HATU/EDC buffers will handle the pH adjustment in situ).

Protocol B: The "Cold Acid" Method (High Risk)

Use only if: You absolutely require the protonated free acid for characterization or specific non-basic reactions.

Step-by-Step:

  • Perform hydrolysis as in Protocol A.

  • Cool the aqueous mixture to

    
      in an ice/brine bath.
    
  • Rapid Extraction:

    • Add cold EtOAc.

    • Acidify carefully with

      
       to pH ~4-5 (Just enough to protonate). Do not overshoot to low pH  as this can accelerate decomposition via different pathways.
      
    • Crucial: Perform this acidification in the presence of the organic solvent so the neutral acid immediately partitions into the organic phase, away from the aqueous zwitterionic equilibrium.

  • Drying: Dry organic layer over

    
     at 
    
    
    
    .
  • Evaporation: Evaporate solvent without heating (bath

    
    ).
    
  • Storage: Store at

    
     under Argon. Do not store as a solution. 
    

Troubleshooting Guide & FAQs

Data Summary: Stability Profile
ConditionStabilityResult
pH > 10 (Basic Salt) HighStable Carboxylate Anion
pH 3–6 (Isoelectric) Critical Failure Rapid Decarboxylation
pH < 1 (Strong Acid) ModerateProtonated Pyridinium (Stable short-term)
Temp > 50°C LowThermal Decarboxylation
FAQ: Addressing Common Failures

Q1: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely 3-chloro-2-methylpyridine . It is the decarboxylated "dead end" product. It is non-polar compared to the acid. If you see this, your workup was too warm or spent too much time in the pH 3–6 window.

Q2: Can I use NaOH instead of LiOH? A: Yes, but Sodium salts are often hygroscopic and less soluble in the organic solvents used for subsequent coupling steps (like DMF or DCM). Lithium salts often have better solubility profiles for "salt-based" couplings.

Q3: Why is the 3-Chloro substituent important? A: While the 3-Cl group (electron-withdrawing) slightly stabilizes the carboxylate anion inductively, it does not prevent the zwitterionic mechanism. In fact, by withdrawing electron density from the ring, it may make the pyridine nitrogen less basic, slightly shifting the isoelectric point, but the risk of decarboxylation remains the primary failure mode [1].

Q4: My yield is 120%. What happened? A: You likely have trapped inorganic salts (LiCl or NaCl) or solvent. Because you cannot aggressively heat the product to dry it (risk of decarboxylation), solvent removal is often incomplete. Rely on quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine true potency before the next step.

References

  • Borowski, P., et al. (2011).[1] Instability of 2,2-di(pyridin-2-yl)acetic acid: Tautomerization versus decarboxylation. Journal of Molecular Modeling. Link

    • Context: Establishes the energetic favorability of decarboxylation in 2-pyridylacetic acid systems via the zwitterionic route.
  • Taylor, P. J. (1972).[1] The decarboxylation of some heterocyclic acetic acids.[1][2][3][4][5][6] Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2. Link

    • Context: The foundational mechanistic paper confirming the role of the zwitterion in heteroaryl acetic acid instability.
  • Sato, Y., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters. Link

    • Context: Illustrates the reactivity of pyridine-acetic acid derivatives and the formation of zwitterionic ketene enolates.[7]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Chemical Shift Assignments for Ethyl 2-(3-chloropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis and comparison of the 1H NMR chemical shift assignments for Ethyl 2-(3-chloropyridin-2-yl)acetate, a substituted pyridine derivative of interest in medicinal chemistry. By dissecting the electronic and structural factors influencing the proton chemical environment, this document aims to equip researchers with the expertise to confidently interpret the spectra of this and structurally related molecules.

Understanding the Molecular Landscape: Electronic Effects at Play

The 1H NMR spectrum of Ethyl 2-(3-chloropyridin-2-yl)acetate is a composite of signals arising from the ethyl group and the substituted pyridine ring. The chemical shift of each proton is dictated by its local electronic environment, which is significantly influenced by the electronegativity of adjacent atoms and the aromatic character of the pyridine ring.

The pyridine ring itself exhibits characteristic chemical shifts due to the electron-withdrawing nature of the nitrogen atom. This effect leads to a general deshielding of the ring protons compared to those of benzene, causing them to resonate at a lower field.[1] Specifically, the protons at the α-positions (C2 and C6) are the most deshielded due to their proximity to the nitrogen, typically appearing in the δ 8.5-8.8 ppm region.[1] The γ-proton (C4) is found at an intermediate chemical shift (δ 7.5-7.8 ppm), while the β-protons (C3 and C5) are the most shielded, resonating further upfield (δ 7.1-7.5 ppm).[1]

In the case of Ethyl 2-(3-chloropyridin-2-yl)acetate, the substituents on the pyridine ring—a chloro group at the 3-position and an ethyl acetate group at the 2-position—further modulate these chemical shifts. The chlorine atom, being electronegative, will induce a downfield shift on the adjacent protons. The ethyl acetate group at the 2-position will also influence the electronic distribution within the ring.

Predicted 1H NMR Chemical Shift Assignments

Based on established principles and data from analogous compounds, the following table summarizes the predicted 1H NMR chemical shift assignments for Ethyl 2-(3-chloropyridin-2-yl)acetate.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4~ 7.8 - 8.0Doublet of doublets (dd)ortho: ~8 Hz, meta: ~1.5 HzDownfield due to proximity to the electron-withdrawing nitrogen and chloro group. Coupled to H-5 (ortho) and H-6 (meta).
H-5~ 7.3 - 7.5Doublet of doublets (dd)ortho: ~8 Hz, meta: ~4.8 HzInfluenced by the adjacent chloro group and coupled to H-4 (ortho) and H-6 (meta).
H-6~ 8.5 - 8.7Doublet of doublets (dd)meta: ~4.8 Hz, para: ~1.5 HzMost deshielded aromatic proton due to its α-position to the ring nitrogen. Coupled to H-5 (meta) and H-4 (para).
-CH2- (acetate)~ 4.0 - 4.2Singlet (s)N/AMethylene protons adjacent to the pyridine ring at the 2-position. The chemical shift is influenced by the aromatic ring and the ester carbonyl group.
-O-CH2- (ethyl)~ 4.1 - 4.3Quartet (q)~ 7.1 HzMethylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. Coupled to the methyl protons of the ethyl group.
-CH3 (ethyl)~ 1.2 - 1.4Triplet (t)~ 7.1 HzMethyl protons of the ethyl ester.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum of Ethyl 2-(3-chloropyridin-2-yl)acetate, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (300-500 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Time (AQ): 2-4 seconds.
  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.
  • Number of Scans (NS): 8-16 scans, depending on the sample concentration.
  • Spectral Width (SW): A range of approximately 12-16 ppm is typically sufficient to cover all proton signals.
  • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum manually.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate all signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and coupling constants to confirm the assignments.

Visualizing the Structure and Proton Assignments

The following diagram, generated using Graphviz, illustrates the molecular structure of Ethyl 2-(3-chloropyridin-2-yl)acetate with the assigned protons.

Caption: Molecular structure of Ethyl 2-(3-chloropyridin-2-yl)acetate with proton assignments.

Comparative Analysis with Structurally Similar Compounds

To further solidify our assignments, a comparison with the known 1H NMR data of ethyl acetate and 3-chloropyridine is instructive.

  • Ethyl Acetate: The characteristic signals for the ethyl group, a quartet around 4.1 ppm and a triplet around 1.2 ppm, are well-established.[2] In our target molecule, the electronic environment of the ethyl group is largely preserved, leading to similar expected chemical shifts and splitting patterns.

  • 3-Chloropyridine: The reported chemical shifts for 3-chloropyridine are approximately δ 8.79 (H-2), 8.68 (H-6), 7.99 (H-4), and 7.57 (H-5).[3] In Ethyl 2-(3-chloropyridin-2-yl)acetate, the introduction of the ethyl acetate group at the 2-position will cause a shielding effect on the H-6 proton and will influence the shifts of H-4 and H-5. The absence of a proton at the 2-position simplifies the spectrum in that region.

Conclusion

The detailed analysis of the 1H NMR spectrum of Ethyl 2-(3-chloropyridin-2-yl)acetate presented in this guide provides a robust framework for its structural confirmation. By understanding the interplay of electronic effects from the nitrogen heteroatom and the chloro and ethyl acetate substituents, researchers can confidently assign the proton resonances. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel pyridine-based compounds, facilitating the acceleration of research and development in medicinal chemistry and related fields.

References

  • Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Retrieved from [Link]

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • Defense Technical Information Center. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of Ethyl 2-(3-chloropyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Fragmentation Dynamics of Ethyl 2-(3-chloropyridin-2-yl)acetate

Executive Summary

Ethyl 2-(3-chloropyridin-2-yl)acetate (MW: 199.63 g/mol ) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity—specifically the position of the chlorine atom at C3 relative to the acetate moiety at C2—is pivotal for biological activity.

This guide compares the mass spectrometric behavior of this molecule under Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2][3] While EI provides a structural fingerprint ideal for library matching, ESI-MS/MS offers the sensitivity required for pharmacokinetic (PK) profiling. We also address the differentiation of the 3-chloro isomer from its 4-chloro analogue via specific fragmentation pathways governed by the "ortho effect."

Part 1: Structural Context & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the molecular ion (


). The presence of a single chlorine atom confers a distinct isotopic signature that serves as an internal quality control check during spectral analysis.
  • Formula:

    
    
    
  • Nominal Mass (

    
    ):  199 Da
    
  • Isotopic Pattern: The natural abundance of

    
     (75.8%) and 
    
    
    
    (24.2%) dictates a characteristic 3:1 intensity ratio for the
    
    
    and
    
    
    peaks.
Ion Speciesm/z (

)
m/z (

)
Theoretical Ratio
Molecular Ion (

)
199201100 : 32
Protonated Ion (

)
200202100 : 32

Part 2: Comparative Ionization Performance

Method A: Electron Ionization (EI) – The Structural Fingerprint

Best for: Raw material purity, impurity identification, and library matching (GC-MS).

In EI (70 eV), the molecule undergoes "hard" ionization, generating a radical cation (


). The fragmentation is driven by the stability of the aromatic pyridine ring and the lability of the ester bond.

Key Fragmentation Pathways (EI):

  • 
    -Cleavage (Loss of Ethoxy):  The bond between the carbonyl carbon and the ethoxy oxygen is the weakest link. Cleavage yields the stable acylium ion (
    
    
    
    154).
  • McLafferty Rearrangement: Although less dominant in aromatic esters than aliphatic ones, the ethyl group can undergo rearrangement, eliminating ethylene (

    
    ) to yield the carboxylic acid radical cation.
    
  • Loss of Carboethoxy Group: Cleavage of the entire ester side chain yields a chloropicolyl cation (

    
     126), which often constitutes a major peak.
    
Method B: Electrospray Ionization (ESI-MS/MS) – The Bioanalytical Standard

Best for: Trace quantification in plasma/urine, metabolite ID (LC-MS/MS).

ESI is a "soft" ionization technique yielding the even-electron protonated species


. Fragmentation requires Collision-Induced Dissociation (CID).

Key Fragmentation Pathways (ESI-CID):

  • Neutral Loss of Ethanol: The protonated ester typically eliminates a neutral ethanol molecule (46 Da), resulting in a ketene-like cation or a cyclized acyl-pyridinium species (

    
     154).
    
  • Ring-Closure (Ortho Effect): The 3-chloro substituent can interact sterically and electronically with the C2 side chain, facilitating unique cyclization pathways not seen in the 4-chloro or 5-chloro isomers.

Part 3: Data Comparison & Differentiation

The following table contrasts the observed ions for the 3-chloro isomer against the 4-chloro alternative. The Ortho Effect in the 3-chloro isomer often suppresses certain rearrangements due to steric hindrance or facilitates unique HCl elimination pathways.

FeatureEI (GC-MS) ESI (LC-MS/MS)
Parent Ion

(199/201) - Moderate Intensity

(200/202) - High Intensity
Base Peak

126 (Chloropicolyl cation)

154 (Loss of EtOH)
Diagnostic Loss

(Loss of

)

(Loss of

)
Isomer Specificity 3-Cl: Enhanced

164 (Cl loss via ortho-interaction)4-Cl: Standard ester cleavage dominant.
3-Cl: Higher energy required for fragmentation due to steric shielding of N-protonation site.
Visualization: Fragmentation Pathways

The diagram below illustrates the mechanistic divergence between the two ionization modes.

Fragmentation Parent Parent Molecule Ethyl 2-(3-chloropyridin-2-yl)acetate MW: 199.6 EI_Ion EI Radical Cation [M]+• m/z 199 Parent->EI_Ion 70 eV Impact ESI_Ion ESI Protonated Ion [M+H]+ m/z 200 Parent->ESI_Ion +ESI Source Frag_126 Chloropicolyl Cation m/z 126 (Base Peak in EI) EI_Ion->Frag_126 -COOEt (73 Da) Dominant Pathway Frag_154_EI Acylium Ion m/z 154 EI_Ion->Frag_154_EI -OEt (45 Da) Frag_154_ESI Cyclized Pyridinium m/z 154 (Loss of EtOH) ESI_Ion->Frag_154_ESI -EtOH (46 Da) CID Fragmentation Frag_126_ESI Secondary Frag m/z 126 Frag_154_ESI->Frag_126_ESI -CO (28 Da)

Figure 1: Divergent fragmentation pathways under Hard (EI) vs. Soft (ESI) ionization.

Part 4: Experimental Protocols

Protocol A: GC-MS Analysis (Purity & ID)

Use this protocol for raw material release testing.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Split 20:1, Temperature

    
    .
    
  • Column: DB-5ms or equivalent (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Oven:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    (3 min).
  • MS Source: Electron Impact (70 eV), Source Temp

    
    .
    
  • Scan Range: 40–300 amu.

Protocol B: LC-MS/MS Method Development (Quantification)

Use this protocol for pharmacokinetic studies.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1

    
     50mm, 1.8µm.
    
  • Gradient: 5% B to 95% B over 3 minutes.

  • Ion Source: ESI Positive Mode (

    
    ).
    
    • Capillary Voltage: 3500 V.

    • Drying Gas:

      
      , 10 L/min.
      
  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Collision Energy: 15 eV).
      
    • Qualifier:

      
       (Collision Energy: 25 eV).
      

Workflow cluster_0 Method Selection Logic Start Sample Type? Pure Pure Powder (Synthesis Intermediate) Start->Pure Bio Biological Matrix (Plasma/Urine) Start->Bio GC Select GC-MS (EI) Focus: Spectral Library Match Pure->GC LC Select LC-MS/MS (ESI) Focus: MRM Sensitivity Bio->LC

Figure 2: Decision matrix for selecting the appropriate ionization technique.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology. [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for ester fragmentation mechanisms).[4][5][6]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Reference Standards for Ethyl 2-(3-chloropyridin-2-yl)acetate Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of reference standards for Ethyl 2-(3-chloropyridin-2-yl)acetate (CAS 940933-23-3), a critical heterocyclic building block. It addresses the selection of appropriate standard grades, compares analytical methodologies, and establishes a self-validating quality control (QC) workflow.

Executive Summary: The QC Challenge

Ethyl 2-(3-chloropyridin-2-yl)acetate is a specialized pyridine derivative often used as an intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural specificity—defined by the chlorine atom at position 3 and the ethyl acetate group at position 2—presents unique QC challenges:

  • Regioisomerism: It must be chromatographically distinguished from its common isomer, Ethyl 2-(2-chloropyridin-3-yl)acetate (CAS 164464-60-2).

  • Lability: As a pyridine ester, it is susceptible to hydrolysis under humid conditions and thermal degradation during gas chromatography (GC).

This guide compares the performance of Certified Reference Standards (CRS) against Research Grade (Synthesis Grade) materials and evaluates HPLC versus GC as the primary assay method.

Comparative Analysis: Reference Standard Grades

In a GMP or GLP environment, the "performance" of a standard is defined by its ability to provide an accurate, traceable, and reproducible assay value.

Table 1: Performance Comparison of Standard Grades
FeatureCertified Reference Standard (CRS) Analytical Standard (Secondary) Research/Synthesis Grade
Primary Use Release testing, Method ValidationRoutine In-process Control (IPC)Synthesis starting material
Assay Method Mass Balance (100% - Impurities - Water - Residual Solvents)Potency assignment against CRSArea % (usually HPLC or GC only)
Traceability SI Units (NIST/BIPM traceable)Traceable to Internal/Primary StandardNone
Uncertainty Explicitly calculated (e.g., ± 0.5%)Higher (accumulated error)Unknown
Risk LowLow/MediumHigh (Assay bias due to salt/solvate forms)
Expert Insight: The "Purity vs. Potency" Trap

A common error in early-phase development is using a Research Grade material (e.g., 97% purity by HPLC area) as a 100% potency standard.

  • Causality: Research grade materials often contain 1-3% residual solvent (ethyl acetate/ethanol) and water, which are invisible to UV detection.

  • Impact: Using a 97% "pure" material that actually has 94% potency leads to a 3% bias in your API assay.

  • Recommendation: For critical QC, always characterize the Research Grade material using TGA (Thermogravimetric Analysis) and KF (Karl Fischer) to assign a "Use As" potency, or purchase a qualified Analytical Standard [1].

Technical Deep Dive: Analytical Methodology

Comparison: HPLC-UV vs. GC-FID

For Ethyl 2-(3-chloropyridin-2-yl)acetate, the choice of method dictates the integrity of the result.

ParameterHPLC-UV (Recommended) GC-FID (Alternative)
Stability High: Ambient temperature analysis prevents degradation.Low: Injector port heat (>200°C) can induce decarboxylation of the parent acid if hydrolysis has occurred.
Selectivity Excellent for separating the acid hydrolysis product (polar) from the ester.Good, but polar acids often tail or require derivatization.
Detection UV at 254/260 nm (Pyridine chromophore).Flame Ionization (Universal carbon).
Validated HPLC Protocol

This protocol is designed to be self-validating by including a resolution check between the target and its hydrolysis product.

Instrument: HPLC with PDA/UV Detector Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity on pyridine nitrogen) Mobile Phase B: Acetonitrile Gradient:

  • 0-2 min: 5% B

  • 2-15 min: 5% -> 90% B

  • 15-20 min: 90% B Flow Rate: 1.0 mL/min Detection: 260 nm (Max absorption for chloropyridines)

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for pyridine bases).

  • Resolution: > 2.0 between Ethyl 2-(3-chloropyridin-2-yl)acetate and 2-(3-chloropyridin-2-yl)acetic acid (simulated degradation).

Experimental Workflow & Degradation Logic

The following diagrams illustrate the QC workflow and the chemical stability logic essential for handling this standard.

Diagram 1: QC Analysis Workflow

This workflow emphasizes the "Use As" potency calculation, ensuring the reference standard accounts for non-chromatographic impurities.

QC_Workflow Raw_Std Raw Reference Material (CAS 940933-23-3) ID_Check Identity Check (H-NMR / IR) Raw_Std->ID_Check Purity_Assay Purity Assay (HPLC-UV) ID_Check->Purity_Assay Residuals Residuals Analysis (KF Water + GC Solvents) ID_Check->Residuals Calc_Potency Calculate 'Use As' Potency (%Purity × [100 - %Volatiles]) Purity_Assay->Calc_Potency Chromatographic Purity Residuals->Calc_Potency Correction Factor Final_QC Release Testing of API Intermediate Calc_Potency->Final_QC Qualified Standard

Figure 1: Self-validating QC workflow for qualifying a secondary reference standard.

Diagram 2: Stability & Impurity Profile

Understanding the degradation pathways is vital for interpreting chromatograms. The proximity of the chlorine (C3) to the acetate (C2) can accelerate hydrolysis under basic conditions.

Stability_Profile Parent Ethyl 2-(3-chloropyridin-2-yl)acetate (Target Analyte) Acid 2-(3-chloropyridin-2-yl)acetic acid (Hydrolysis Impurity) Parent->Acid Hydrolysis (+H2O) Risk: High Humidity Decarb 3-chloro-2-methylpyridine (Decarboxylation Product) Acid->Decarb Thermal Degradation Risk: GC Injector >200°C Isomer Ethyl 2-(2-chloropyridin-3-yl)acetate (Regioisomer - Process Impurity) Isomer->Parent Separation Required (HPLC Selectivity)

Figure 2: Degradation pathways and structural isomers affecting QC data interpretation.

Protocol: Handling and Storage

To maintain the integrity of the reference standard:

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Esters are moisture sensitive.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which accelerates hydrolysis to the acid form [2].

  • Solvent Choice: Dissolve in Acetonitrile rather than Methanol. Methanol can cause transesterification (converting the ethyl ester to a methyl ester) over time, creating a ghost peak in the chromatogram.

References

  • Merck (Sigma-Aldrich). Ethyl 2-(3-chloropyridin-2-yl)acetate Product Specification & CAS 940933-23-3. Retrieved from .

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .

  • PubChem. Ethyl 2-(3-chloropyridin-2-yl)acetate Compound Summary. Retrieved from .

  • Alchimica. Building Blocks: Pyridine Derivatives Specifications. Retrieved from .

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